An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-1H-indazole-6-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3-amino-1H-indazole-6-carboxylic acid (CAS No: 871709-92-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines its known physical and chemical characteristics, provides representative experimental protocols for property determination, and explores its biological relevance, particularly in the context of ion channel modulation.
Core Physicochemical Properties
Quantitative data for 3-amino-1H-indazole-6-carboxylic acid is limited in publicly available literature. The following tables summarize the available data for the target compound and its closely related structural analogs, 1H-indazole-6-carboxylic acid and indazole-3-carboxylic acid, for comparative purposes.
Table 1: Key Identifiers and Molecular Properties
| Property | 3-amino-1H-indazole-6-carboxylic acid | 1H-indazole-6-carboxylic acid | Indazole-3-carboxylic acid |
| CAS Number | 871709-92-1[1][2] | 704-91-6[3] | 4498-67-3[4][5] |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₆N₂O₂[3] | C₈H₆N₂O₂[4] |
| Molecular Weight | 177.16 g/mol [2] | 162.15 g/mol [3] | 162.15 g/mol [4][6] |
| Appearance | White to off-white powder[1] | - | Off-white to yellow crystalline powder[4] |
Table 2: Physicochemical Data
| Property | 3-amino-1H-indazole-6-carboxylic acid | 1H-indazole-6-carboxylic acid | Indazole-3-carboxylic acid |
| Melting Point (°C) | No data available | 302-307[3] | 262-271[4] / 266-270 (dec.)[5] |
| Boiling Point (°C) | No data available | 443.7 ± 18.0 (Predicted)[3] | No data available |
| pKa | No data available | 4.01 ± 0.30 (Predicted)[3] | No data available |
| logP | No data available | No data available | No data available |
| Solubility | Insoluble in water[1] | No data available | No data available |
| Storage Conditions | Stable under recommended storage conditions; sensitive to moisture[1]. Store at 4°C for better preservation[7]. | Sealed in dry, Room Temperature[3] | Store at 0-8°C[4] |
Experimental Protocols
Detailed experimental protocols for determining the specific physicochemical properties of 3-amino-1H-indazole-6-carboxylic acid are not widely published. However, this section provides established, generalized methodologies for key experiments relevant to this class of compounds.
A common route for synthesizing 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. This procedure offers an efficient alternative to traditional methods[8].
Protocol:
-
A solution of an appropriate ortho-fluorobenzonitrile derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol or butanol (20 ml)[9].
-
Hydrazine hydrate (99%) is added in excess (e.g., 10.0 mmol)[9].
-
The reaction mixture is heated in a sealed tube at a specified temperature (e.g., 343 K or reflux) for several hours (e.g., 4 h)[9][10].
-
The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to dryness under vacuum to yield the crude 3-amino-indazole product[9].
-
Further purification can be achieved through recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and purification of indazole derivatives.
The melting point is a critical indicator of purity. The capillary method is standard for crystalline organic solids.[11]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pushed into the powder[12]. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, filling it to a height of 2-3 mm[13][14].
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube)[12].
-
Measurement: The sample is heated rapidly to about 10-15°C below the expected melting point[12]. The heating rate is then reduced to approximately 1-2°C per minute.
-
Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid[13]. A sharp melting range (0.5-1.0°C) typically indicates a pure compound.
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of acidic or basic functional groups.[15][16]
Protocol:
-
Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10)[16].
-
Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable solvent mixture. The ionic strength is kept constant using a salt solution like 0.15 M KCl[16]. The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl[16].
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments[16].
-
Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation[15].
The partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) offers a rapid alternative to the traditional shake-flask method.[17][18]
Protocol:
-
Phase Preparation: An aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with octanol, and an octanol phase is saturated with the aqueous buffer. The phases are allowed to separate[18].
-
Sample Preparation: The compound is dissolved in a 50/50 mixture of the prepared octanol and aqueous phases[18]. The mixture is shaken vigorously and allowed to equilibrate (e.g., for 24 hours)[18].
-
Analysis: Aliquots from both the aqueous and octanol layers are separately analyzed by a calibrated HPLC system to determine the concentration of the compound in each phase.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[19].
Biological Activity and Signaling Pathway Involvement
Indazole derivatives are a prominent class of scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties.[10][20]
Derivatives of indazole, particularly indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[21] The CRAC channel is crucial for calcium signaling in various cell types, including immune cells like mast cells and T lymphocytes.[22][23]
Aberrant activation of mast cells, which is dependent on Ca²⁺ influx through CRAC channels, contributes to autoimmune and inflammatory diseases.[21] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then oligomerizes and translocates to the plasma membrane, where it binds to and activates Orai1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca²⁺.
The resulting increase in intracellular calcium concentration ([Ca²⁺]i) triggers downstream signaling cascades, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and the degranulation of mast cells, releasing pro-inflammatory mediators like TNFα.[22] Indazole-3-carboxamide derivatives can physically block the Orai1 channel pore, thereby inhibiting this entire signaling cascade.[21][22]
The diagram below illustrates the CRAC channel signaling pathway and the point of intervention by indazole-based inhibitors.
References
- 1. 3-amino-1h-indazole-6-carboxylic Acid - Cas No: 871709-92-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 6-amino indazole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 871709-92-1|3-氨基-1H-吲唑-6-羧酸|3-Amino-1H-indazole-6-carboxylic acid|-范德生物科技公司 [bio-fount.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. ursinus.edu [ursinus.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. web.williams.edu [web.williams.edu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. longdom.org [longdom.org]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. jocpr.com [jocpr.com]
- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
